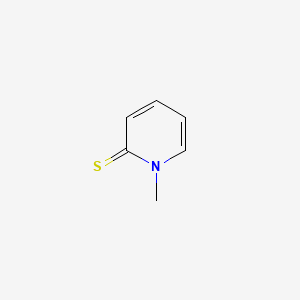
methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride: is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-imidazole-4-carboxylic acid as the starting material.
Amination Reaction: The carboxylic acid group is first converted to an amide using methylamine under controlled conditions.
Reduction Process: The amide group is then reduced to an amine using reducing agents such as LiAlH4 or NaBH4 .
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in batches to ensure quality control and consistency.
Purification: The final product is purified using crystallization techniques to remove impurities and obtain a high-purity compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 and H2O2 .
Reduction: Reducing agents like LiAlH4 and NaBH4 are frequently used.
Substitution: Reagents such as HCl , NaOH , and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Alkylated and acylated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development. Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its application, but it generally involves binding to active sites and modulating biological processes .
相似化合物的比较
Imidazole-4-carboxylic acid
Methyl 2-(aminomethyl)imidazole-4-carboxylate
2-(Aminomethyl)pyridine
Uniqueness: Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride stands out due to its specific structural features and reactivity profile , which make it particularly useful in certain applications where other similar compounds may not be as effective.
This detailed overview provides a comprehensive understanding of this compound, highlighting its importance in various scientific and industrial fields
属性
IUPAC Name |
methyl 2-(aminomethyl)-1H-imidazole-5-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c1-11-6(10)4-3-8-5(2-7)9-4;;/h3H,2,7H2,1H3,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLILJYNWYZRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-[4-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]phenyl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B6604496.png)



![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)

![ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6604540.png)



![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diaminehydrochloride](/img/structure/B6604569.png)
![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)
![tert-butylN-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)

